4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN7O/c1-13-10-19(28-22(32)14-2-4-15(23)5-3-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-8-6-16(24)7-9-17/h2-12H,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEURLAPZOUWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered interest due to its potential therapeutic applications and diverse biological activities, particularly in cancer treatment and enzyme inhibition.
The molecular formula of this compound is , with a molecular weight of approximately 492.3 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and biological activity.
The biological activity of 4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide primarily involves its interaction with specific molecular targets such as kinases and proteases. These interactions can inhibit cellular signaling pathways associated with cancer proliferation and survival. The compound's structure allows it to bind effectively to the active sites of these enzymes, leading to modulation of their activity.
Biological Activity Studies
Numerous studies have evaluated the biological activity of this compound in various contexts:
Anticancer Activity
In vitro studies have demonstrated that 4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide exhibits significant cytotoxic effects against several cancer cell lines. Notably, it has shown an IC50 value ranging from 11.70 µM to 19.92 µM when tested against renal carcinoma cell lines (RFX 393) . The mechanism involves cell cycle arrest at the G0-G1 phase and induction of apoptosis.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In comparative studies, it demonstrated binding affinities similar to known CDK inhibitors, indicating its potential as a therapeutic agent in cancer treatment .
Data Table: Biological Activity Summary
| Biological Activity | Tested Cell Lines | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | RFX 393 | 11.70 - 19.92 | Cell cycle arrest and apoptosis |
| CDK Inhibition | Various | Not specified | Competitive inhibition |
| Enzyme Interaction | Multiple | Not specified | Modulation of kinase activity |
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy:
- Study on Renal Carcinoma : A study evaluated the effects of this compound on renal carcinoma cells, demonstrating significant growth inhibition and apoptosis induction compared to control groups .
- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to CDK2 and TRKA binding sites, suggesting its role as a dual inhibitor .
Scientific Research Applications
4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a chemical compound with the molecular formula C22H15BrFN7O and CAS number 1007062-78-3 . The compound contains a 1H-pyrazolo[3,4-d]pyrimidine core, which is a scaffold of interest in medicinal chemistry. Research indicates that this compound, and others with similar structures, have potential applications in various areas, particularly in the development of anti-cancer and antiviral therapies.
Anti-Cancer Activity
Certain compounds sharing structural similarities with 4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide have demonstrated anti-tumor activity. For example, one such compound, N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an), has shown potent Src inhibitory activity and significant anti-tumor activity against triple-negative breast cancer (TNBC) in vitro and in vivo. Additionally, 3,6-dimethyl-1-phenyl-4-[3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)anilino]-1H-pyrazolo[3,4-d]pyrimidine (8b) has been investigated for cytotoxic activity against the human breast adenocarcinoma (MCF-7) cell line.
Table 1: Examples of 1H-pyrazolo[3,4-d]pyrimidine Derivatives with Anti-Cancer Activity
| Compound | Target | Cancer Type | Activity |
|---|---|---|---|
| N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) | Src Kinase | Triple-Negative Breast Cancer | In vitro/vivo |
| 3,6-dimethyl-1-phenyl-4-[3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)anilino]-1H-pyrazolo[3,4-d]pyrimidine (8b) | Unknown | Human Breast Adenocarcinoma (MCF-7) | Cytotoxic |
Antiviral Activity
Neplanocin A derivatives that share the 1H-pyrazolo[3,4-d]pyrimidine core with 4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide have demonstrated antiviral activity. One such derivative is a potent and selective inhibitor of hepatitis B virus (HBV) replication, reducing intracellular HBV RNA levels and inhibiting HBV RNA derived from cccDNA.
Table 2: Examples of 1H-pyrazolo[3,4-d]pyrimidine Derivatives with Antiviral Activity
| Compound | Target | Virus | Activity |
|---|---|---|---|
| Neplanocin A derivative | Hepatitis B Virus (HBV) | Hepatitis B Virus (HBV) | Potent and selective HBV replication inhibitor |
Human Biomonitoring
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to structurally related molecules, focusing on core frameworks, substituents, and functional groups (Table 1).
Functional Group Impact on Bioactivity
- Fluorophenyl Group : Increases metabolic stability by resisting oxidative degradation, a feature shared with fluorinated kinase inhibitors .
- Benzamide vs. Sulfonamide : Benzamide derivatives (e.g., Table 1, Rows 1–2) often exhibit higher binding affinity to ATP pockets in kinases compared to sulfonamides .
Pharmacological Implications
- Kinase Inhibition: Pyrazolo-pyrimidine cores are known to target kinases (e.g., JAK2, EGFR) due to their ATP-competitive binding .
- Anticancer Potential: Bromine and fluorine substituents may enhance cytotoxicity, as seen in related pyrazole derivatives .
Preparation Methods
Cyclization of Pyrazole-3,4-Diamine Derivatives
The pyrazolo[3,4-d]pyrimidine ring system is constructed through cyclocondensation. A representative method involves reacting pyrazole-3,4-diamine with a nitrile or carbonyl derivative under acidic conditions. For example:
- Step 1 : Treatment of pyrazole-3,4-diamine with 4-fluorobenzoyl chloride in polyphosphoric acid (PPA) at 160°C induces cyclization, yielding 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
- Step 2 : Chlorination of the 4-position using phosphorus oxychloride (POCl₃) generates 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for subsequent substitutions.
Alternative Route via Direct Arylation
Recent advances employ palladium-catalyzed cross-coupling to introduce aryl groups. For instance, direct 2-arylation of pyrazolo[3,4-d]pyrimidine precursors with 4-fluorophenylboronic acid under Suzuki-Miyaura conditions achieves regioselective functionalization.
Amide Coupling with 4-Bromobenzoyl Chloride
Activation of 4-Bromobenzoic Acid
4-Bromobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM):
$$
\text{4-Bromobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{DCM, reflux}} \text{4-Bromobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Coupling Reaction
The amine intermediate (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine) is reacted with 4-bromobenzoyl chloride under Schotten-Baumann conditions:
- Conditions : TEA in DCM at 0°C → room temperature, 3 hours.
- Workup : Aqueous extraction, drying (MgSO₄), and column chromatography (petroleum ether/ethyl acetate).
- Yield : ~55–65%.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Crystallinity
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 225–227°C (decomposition observed above 230°C).
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Substitution
The 4-position of pyrazolo[3,4-d]pyrimidine is highly reactive due to electron deficiency. Using bulky bases (e.g., DIPEA) minimizes multiple substitutions.
Amide Bond Stability
Moisture-sensitive conditions are critical during coupling. Anhydrous DCM and molecular sieves improve yields.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| A | SNAr | 65 | 97 | |
| B | Suzuki | 58 | 95 |
Route A (SNAr) offers higher yields but requires stringent temperature control. Route B (Suzuki) provides better regioselectivity for complex analogs.
Q & A
Q. Table 1: Synthetic Optimization
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazolo core formation | Hydrazine, 110°C, 16h | 29% | |
| Bromination | HBr, NaOH, RT | 29% | |
| Benzamide coupling | Cs₂CO₃, Pd₂(dba)₃, XPhos, 100°C | 70% |
Basic: What characterization techniques confirm the compound’s structure?
Answer:
Critical techniques include:
- NMR spectroscopy : Identifies substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and confirms regiochemistry .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ = 510.2 Da) .
- X-ray crystallography : Resolves 3D structure using SHELX software for refinement (R-factor < 0.05) .
Advanced: How to optimize reaction conditions for improved yield/purity?
Answer:
Methodological strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst tuning : Pd-based catalysts with bulky ligands (e.g., XPhos) improve cross-coupling efficiency .
- Flow chemistry : Continuous flow reactors reduce side reactions and improve scalability (e.g., 20% yield increase in pilot studies) .
Advanced: How to address challenges in crystallographic analysis?
Answer:
Common issues and solutions:
Q. Table 2: SHELX Parameters
| Software | Application | Key Features |
|---|---|---|
| SHELXD | Phase determination | Dual-space recycling |
| SHELXL | Refinement | TLS parameterization |
Advanced: How do halogen substitutions impact biological activity?
Answer:
Comparative studies show:
- 4-Fluorophenyl vs. 4-chlorophenyl : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., 10× higher IC₅₀ against kinase targets) .
- Bromine’s role : The 4-bromo substituent increases steric bulk, reducing off-target interactions in anticancer assays .
Advanced: How to resolve contradictions in biological activity data?
Answer:
Discrepancies often arise from:
- Assay variability : Use standardized cell lines (e.g., HEK293 vs. HeLa) and control compounds .
- Purity issues : Employ HPLC (≥95% purity) and orthogonal characterization (e.g., NMR + HRMS) to validate batches .
Q. Table 3: Bioactivity Comparison
| Study | Target | IC₅₀ (nM) | Purity | Reference |
|---|---|---|---|---|
| A | Kinase X | 50 | 95% | |
| B | Kinase X | 500 | 80% |
Basic: What are potential biological targets and mechanisms?
Answer:
- Kinase inhibition : Binds ATP pockets in tyrosine kinases, disrupting phosphorylation cascades .
- Apoptosis induction : Activates caspase-3/7 via mitochondrial pathway in cancer cells (EC₅₀ = 200 nM) .
Advanced: Strategies for regioselective functionalization?
Answer:
- Electrophilic substitution : Use directing groups (e.g., -OMe) to favor substitution at the pyrimidine C4 position .
- Protecting groups : Boc-protection of amines prevents unwanted side reactions during benzamide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
